molecular formula C27H23ClN2O5S B12389758 MurA-IN-3

MurA-IN-3

Cat. No.: B12389758
M. Wt: 523.0 g/mol
InChI Key: UTUPTWFKEREEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MurA-IN-3 is a reversible pyrrolidinedione-based inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. This compound exhibits significant inhibitory activity against MurA, with an IC50 value of 4.5 micromolar. This compound also demonstrates antibacterial activity, making it a promising candidate for the development of new antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MurA-IN-3 involves the preparation of pyrrolidinedione derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

MurA-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

MurA-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

MurA-IN-3 exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme catalyzes the first step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound binds to the active site of MurA, preventing the transfer of enolpyruvate from phosphoenolpyruvate to UDP-N-acetylglucosamine. This inhibition disrupts peptidoglycan synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

MurA-IN-3 is unique among MurA inhibitors due to its reversible inhibition mechanism and its pyrrolidinedione-based structure. Similar compounds include:

This compound stands out due to its reversible inhibition and significant antibacterial activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C27H23ClN2O5S

Molecular Weight

523.0 g/mol

IUPAC Name

tert-butyl 2-[5-(4-chlorophenyl)furan-2-yl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C27H23ClN2O5S/c1-14-5-10-17-20(13-14)36-26(29-17)30-22(21(23(31)24(30)32)25(33)35-27(2,3)4)19-12-11-18(34-19)15-6-8-16(28)9-7-15/h5-13,22,31H,1-4H3

InChI Key

UTUPTWFKEREEMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)OC(C)(C)C)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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